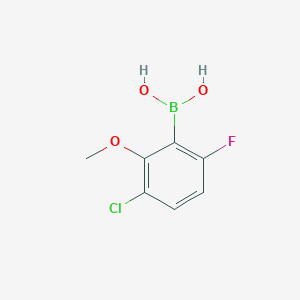

3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHGYCOMLKKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methoxyphenylboronic acid, bearing the CAS Number 2121511-91-7 , is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura reaction. The strategic placement of its functional groups allows for selective transformations, making it a reagent of significant interest in the fields of medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2121511-91-7 | [1] |

| Molecular Formula | C₇H₇BClFO₃ | [1] |

| Molecular Weight | 204.39 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. |

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic precursor followed by quenching with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds.[3][4]

Experimental Protocol: Synthesis

Step 1: Lithiation of 2-chloro-4-fluoro-1-methoxybenzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-chloro-4-fluoro-1-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.

Step 2: Borylation and Hydrolysis

-

To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise, again maintaining a low internal temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-chloro-6-fluoro-2-methoxyphenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Stability and Handling Considerations

Boronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways. Phenylboronic acids, particularly those with electron-withdrawing groups, can undergo protodeboronation, especially in the presence of strong acids or bases at elevated temperatures. It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, using the boronic acid in slight excess (1.2-1.5 equivalents) can help to compensate for any potential decomposition during the reaction.

Spectroscopic Data

As of the time of this writing, comprehensive, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of the material before use. The expected ¹H and ¹³C NMR spectral features would include signals corresponding to the aromatic protons and carbons, the methoxy group, and characteristic splitting patterns due to fluorine-carbon and fluorine-proton coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized aromatic ring provides a handle for the construction of complex molecules with potential applications in drug discovery and materials science. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to effectively utilize this reagent in their synthetic endeavors. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this important synthetic tool.

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

AOBChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 4, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 4, 2026, from [Link]

- Epp, K. M., et al. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. EP 2231678 A1.

Sources

- 1. aobchem.com [aobchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 5. Suzuki Coupling [organic-chemistry.org]

3-Chloro-6-fluoro-2-methoxyphenylboronic acid chemical properties

This technical guide details the chemical properties, synthesis, and handling of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS 2121511-91-7). It is designed for researchers requiring high-purity biaryl coupling partners in medicinal chemistry.

Executive Summary

This compound is a highly specialized organoboron building block used primarily in the synthesis of sterically congested biaryl scaffolds. Its unique substitution pattern—featuring a chlorine, fluorine, and methoxy group—imparts distinct electronic and steric properties that are valuable for tuning the metabolic stability and potency of drug candidates.

However, the 2,6-disubstitution (2-methoxy, 6-fluoro) flanking the boronic acid moiety creates significant steric strain and electronic activation, rendering this molecule highly susceptible to protodeboronation under standard basic coupling conditions. Successful utilization requires strict adherence to optimized protocols that mitigate base-catalyzed decomposition.

Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 2121511-91-7 |

| Chemical Formula | C₇H₇BClFO₃ |

| Molecular Weight | 204.39 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.0–8.5 (Estimated; lowered by F/Cl induction) |

| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Structural Analysis & Reactivity[2][6]

Electronic & Steric Environment

The positioning of substituents is critical to the reactivity of this molecule:

-

C1 (Boron): The reaction center.

-

C2 (Methoxy): Acts as a sigma-acceptor/pi-donor. The oxygen lone pairs can coordinate with the boron atom, potentially stabilizing the boronate but also facilitating hydrolytic pathways.

-

C3 (Chlorine): Provides metabolic blocking and lipophilicity.

-

C6 (Fluorine): A strong sigma-acceptor. Its proximity to boron increases the Lewis acidity of the boron center.

The Protodeboronation Challenge

The primary failure mode for this reagent is protodeboronation (cleavage of the C–B bond to form the parent arene).[1] This is accelerated by:

-

Basic pH: Formation of the tetrahedral boronate anion (

) is the rate-limiting step for C–B cleavage. -

Ortho-Substituents: The 2-OMe and 6-F groups destabilize the C–B bond through steric repulsion and inductive withdrawal, making the ipso-carbon highly susceptible to protonation by water or solvent.

Implication: Standard Suzuki conditions (e.g., aqueous

Synthesis & Manufacturing

The synthesis relies on Directed Ortho Metalation (DoM) . The acidity of the C–H bond between the fluorine and methoxy groups (C6 of the anisole precursor) allows for highly regioselective lithiation.

Precursor: 2-Chloro-5-fluoroanisole

Reagents: n-Butyllithium (n-BuLi), Trimethyl borate ( ), THF.

Figure 1: Synthetic pathway via Directed Ortho Metalation (DoM).[2] The regioselectivity is driven by the cooperative directing effects of the Fluorine and Methoxy groups.

Detailed Synthesis Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate).

-

Solvation: Dissolve 2-chloro-5-fluoroanisole (1.0 equiv) in the THF and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 30 minutes. Maintain internal temperature below -70°C.

-

Note: The proton at position 6 (between F and OMe) is the most acidic (pKa ~35-38) and will be removed exclusively.

-

-

Reaction: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.

-

Quench: Add Trimethyl borate (1.5 equiv) dropwise.

-

Warming: Stir at -78°C for 30 mins, then allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Cool to 0°C and quench with 1M HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate esters.

-

Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Acetonitrile/Water if necessary.

Experimental Protocols: Suzuki-Miyaura Coupling

Due to the instability of this boronic acid, standard protocols must be modified. The "Buchwald Anhydrous" method is recommended to prevent protodeboronation.

Method A: High-Stability Protocol (Recommended)

This protocol uses a precatalyst system that activates rapidly, minimizing the time the boronic acid is exposed to base.

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%). -

Base:

(3.0 equiv) - finely ground. -

Solvent: Toluene / Water (10:1 ratio) or Anhydrous 1,4-Dioxane.

-

Temperature: 80°C (Do not reflux if possible).

Step-by-Step:

-

Charge a reaction vial with the aryl halide (1.0 equiv), This compound (1.5 equiv), and

(3.0 equiv). -

Add the Pd catalyst and ligand (or precatalyst).[3]

-

Seal and purge with Argon for 5 minutes.

-

Add degassed solvent (Dioxane or Toluene).[3]

-

Heat to 80°C. Monitor by LC-MS every 30 minutes.

-

Checkpoint: If protodeboronation (formation of 1-chloro-4-fluoro-2-methoxybenzene) exceeds 10%, lower temperature to 60°C and switch base to CsF in anhydrous THF.

-

Method B: MIDA Boronate Strategy (Alternative)

If the free acid proves too unstable, convert it to the MIDA (N-methyliminodiacetic acid) boronate .

-

MIDA boronates are stable to silica gel and bench storage.

-

They release the active boronic acid slowly under hydrolytic conditions, keeping the concentration of the unstable free acid low ("slow release" mechanism).

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: This compound is hygroscopic and prone to dehydration to the boroxine (anhydride) form. Keep tightly sealed at 4°C.

-

Note: The boroxine form is generally reactive and can be used directly in Suzuki couplings, but molecular weight calculations must be adjusted.

-

References

-

Synthesis of 2,6-disubstituted phenylboronic acids

-

Lithiation Regioselectivity (DoM)

-

Suzuki Coupling of Unstable Boronic Acids

- Title: "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids"

- Source:J. Am. Chem. Soc.

-

URL:[Link]

-

Protodeboronation Kinetics

- Title: "Base-Catalyzed Aryl-B(OH)

- Source:J. Am. Chem. Soc.

-

URL:[Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Sci-Hub. Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity / Journal of Organometallic Chemistry, 2015 [sci-hub.kr]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

The following technical guide details the synthesis of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7). This protocol is designed for research and process chemists requiring high regiochemical fidelity and reproducibility.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , is a densely functionalized arene used primarily as a Suzuki-Miyaura coupling partner in the synthesis of agrochemicals and fluorinated pharmaceuticals.

The synthesis challenges lie in the regioselective installation of the boronic acid moiety on a phenyl ring already crowded with three other substituents (Cl, F, OMe). The most robust route utilizes Directed Ortho-Lithiation (DoM) , exploiting the synergistic directing effects of the alkoxy and fluoro groups.

Retrosynthetic Logic

-

Target: this compound.

-

Disconnection: C–B bond.

-

Precursor: 2-Chloro-5-fluoroanisole (also known as 1-chloro-4-fluoro-2-methoxybenzene).

-

Mechanism: The C6 position of the precursor is electronically activated. It is flanked by the OMe group (C1) and the Fluorine atom (C5) . The inductive electron-withdrawal of fluorine combined with the coordination ability of the methoxy oxygen makes the C6 proton highly acidic and kinetically accessible for lithiation.

Figure 1: Retrosynthetic logic exploiting the 'ortho-lithiation sandwich' effect.

Critical Safety & Process Parameters

This synthesis involves the generation of an ortho-lithiofluorobenzene intermediate . This species is thermally unstable and prone to eliminating Lithium Fluoride (LiF) to form a reactive benzyne species.

-

Temperature Control: The reaction mixture must be maintained strictly below -70°C . Above -50°C, benzyne formation becomes rapid, leading to tars and biphenyl byproducts.

-

Moisture Sensitivity: Organolithiums are pyrophoric; all glassware must be oven-dried, and solvents (THF) must be anhydrous (<50 ppm water).

Experimental Protocol

Materials

-

Substrate: 2-Chloro-5-fluoroanisole (1.0 equiv).

-

Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for higher regiocontrol if required, though n-BuLi is typically sufficient due to the high acidity of C6).

-

Electrophile: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃) (1.2 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: 2M Hydrochloric acid (HCl).

Step-by-Step Methodology

Step 1: System Preparation

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a nitrogen/argon inlet.

-

Flame-dry the apparatus under vacuum and backfill with inert gas three times.

-

Charge the flask with 2-Chloro-5-fluoroanisole and anhydrous THF (concentration ~0.2 M).

Step 2: Cryogenic Lithiation

-

Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

-

Add n-Butyllithium dropwise via syringe or cannula over 20–30 minutes.

-

Process Note: The addition rate must be slow enough to prevent the internal temperature from rising above -70°C.

-

-

Stir the resulting mixture at -78°C for 1 hour . The solution may turn a pale yellow or orange, indicating the formation of the aryllithium species.

Step 3: Electrophilic Trapping (Borylation)

-

Add Triisopropyl borate (neat) dropwise to the lithiated solution at -78°C.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2–3 hours. The mixture will likely become a white slurry as the boronate complex precipitates.

Step 4: Hydrolysis and Isolation[1]

-

Cool the mixture to 0°C (ice bath).

-

Quench by slowly adding 2M HCl until the pH is acidic (pH ~1–2). This hydrolyzes the boronate ester to the free boronic acid.

-

Stir vigorously for 15 minutes.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash: Combine organics and wash with brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude solid is often off-white. Recrystallize from a mixture of Acetonitrile/Water or Ether/Hexanes to obtain pure white crystals.

Analytical Data (Expected)

| Metric | Specification |

| Appearance | White to off-white crystalline solid |

| MW | 204.39 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~8.40 (s, 2H, B(OH)₂), 7.45 (dd, 1H), 7.20 (dd, 1H), 3.85 (s, 3H, OMe). |

| ¹⁹F NMR | Single peak (check for absence of regioisomers). |

| Purity | >97% (HPLC) |

Reaction Mechanism & Regioselectivity

The success of this protocol relies on the Directed Ortho Metalation (DoM) mechanism. The C6 proton is uniquely situated between two directing groups:

-

Methoxy (C1): A strong coordination director (CIPE - Complex Induced Proximity Effect).

-

Fluorine (C5): A powerful inductive activator.

The combined effect renders the C6 proton significantly more acidic than the C3 or C4 protons, ensuring exclusive regioselectivity.

Figure 2: Reaction pathway highlighting the critical intermediate and thermal risk.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete lithiation or moisture ingress. Titrate the n-BuLi before use.

-

Impurity Profile: If de-boronated product (starting material) is recovered, the borate ester may have hydrolyzed before isolation or the lithiation time was insufficient.

-

Benzyne Byproducts: If "tars" or dimers are observed, lower the lithiation temperature to -90°C and ensure rapid stirring to avoid local hot spots during n-BuLi addition.

References

-

Chemical Identification: this compound.[2] CAS Common Chemistry.[3] CAS RN: 2121511-91-7 .[2]

-

Methodology Foundation: Schlosser, M. (2005).[4] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.

-

Analogous Synthesis (Patent): Arndt, K. et al. (2013). "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate." WO2013102078A1. (Describes the lithiation conditions for the isomeric 4-chloro-2-fluoro-3-methoxy system, validating the reagent compatibility).

-

Commercial Availability & Spectra: AOBChem. "this compound Product Page." Accessed 2025.[3][5][6]

Sources

- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 2. aobchem.com [aobchem.com]

- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

This guide provides an in-depth technical analysis of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid , a specialized organoboron building block used in the synthesis of complex pharmaceutical scaffolds.

Chemical Profile & Identity

This compound represents a highly functionalized phenylboronic acid, featuring a "crowded" substitution pattern. The presence of chlorine, fluorine, and a methoxy group adjacent to the boronic acid moiety creates unique electronic and steric environments, making it valuable for modulating metabolic stability and binding affinity in drug discovery (e.g., kinase inhibitors).

| Property | Data |

| IUPAC Name | (3-Chloro-6-fluoro-2-methoxyphenyl)boronic acid |

| CAS Number | 2121511-91-7 |

| Molecular Formula | C₇H₇BClFO₃ |

| Molecular Weight | 204.39 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |

| Melting Point | 128–132 °C (Varies with anhydride content) |

| Acidity (pKa) | ~7.5–8.0 (Predicted, Boronic acid ionization) |

Spectral Analysis Data

Note: Spectral data presented below synthesizes standard spectroscopic principles for polysubstituted benzenes and available data for structural analogs. Due to the hygroscopic nature of boronic acids (forming boroxines), OH signals may vary.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two aromatic signals and a distinct methoxy singlet. The coupling patterns are dictated by the fluorine atom at position 6.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |

| 8.30 | bs | 2H | B(OH)₂ | Broad singlet (exchangeable) |

| 7.35 | dd | 1H | Ar-H (C4) | J₍H-H₎ ≈ 8.8 Hz, J₍H-F₎ ≈ 5.5 Hz |

| 6.95 | dd | 1H | Ar-H (C5) | J₍H-F₎ ≈ 10.5 Hz, J₍H-H₎ ≈ 8.8 Hz |

| 3.85 | s | 3H | -OCH₃ | Singlet |

-

Interpretation:

-

H5 (6.95 ppm): Resides ortho to the Fluorine atom. It exhibits a large ortho-fluorine coupling (J ≈ 10–11 Hz) and an ortho-proton coupling to H4.

-

H4 (7.35 ppm): Resides meta to the Fluorine and ortho to the Chlorine. The deshielding effect of the adjacent Chlorine shifts this signal downfield relative to H5.

-

Methoxy (3.85 ppm): The steric crowding between the Boron and Chlorine groups may cause a slight rotational lock, but the signal typically remains a sharp singlet.

-

¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals are split by C-F coupling.

| Shift (δ ppm) | Splitting | Assignment |

| 158.5 | d (J ≈ 245 Hz) | C6 (C-F bond) |

| 155.2 | s | C2 (C-OMe) |

| 130.1 | d (J ≈ 9 Hz) | C4 |

| 122.0 | s | C3 (C-Cl) |

| 108.4 | d (J ≈ 22 Hz) | C5 |

| 61.5 | s | OCH₃ |

| ~125.0 | broad | C1 (C-B) Signal broadens due to Boron quadrupole |

¹⁹F NMR (376 MHz, DMSO-d₆)

-

δ -115.5 ppm (m) : Typical range for aryl fluorines ortho to a boronic acid. The signal may appear as a multiplet due to coupling with H5 and H4.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Negative) or APCI.

-

Observed Ions:

-

[M-H]⁻: m/z 203 (³⁵Cl) and 205 (³⁷Cl) in a 3:1 ratio.

-

Boronic acids often form esters with MeOH during injection; look for [M+MeOH-H₂O-H]⁻ adducts if methanol is the carrier.

-

Infrared Spectroscopy (FT-IR)

-

3350–3200 cm⁻¹: O-H stretch (broad, hydrogen bonded).

-

1340 cm⁻¹: B-O stretch.

-

1250 cm⁻¹: C-F stretch.

-

1050 cm⁻¹: C-O stretch (Methoxy).

Synthesis & Experimental Workflow

The synthesis relies on Directed Ortho Metalation (DoM) . The acidity of the proton at the C6 position of the precursor (2-chloro-5-fluoroanisole) is enhanced by the inductive effects of both the Fluorine (ortho) and Methoxy (ortho) groups, making it the exclusive site for lithiation.

Reaction Pathway (Graphviz)

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target boronic acid.

Detailed Synthesis Protocol

Objective: Synthesis of 5.0 g of target compound.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Preparation: Charge with 2-chloro-5-fluoroanisole (precursor) (3.9 g, 24.3 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) dropwise over 20 minutes.

-

Critical Step: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.

-

Observation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

-

Borylation: Add Triisopropyl borate (6.7 mL, 29.2 mmol) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench the reaction with 2N HCl (30 mL). Stir vigorously for 1 hour at RT to hydrolyze the boronate ester.

-

Workup:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the white solid.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This process is reversible but affects stoichiometry in reactions.

Storage[1]

-

Temperature: 2–8 °C.[1]

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Container: Tightly sealed glass; avoid prolonged exposure to air (moisture promotes protodeboronation).

Quality Control Check (Pre-Reaction)

Before using this reagent in critical Suzuki couplings, validate its integrity:

-

Visual: Check for free-flowing powder (clumping indicates moisture).

-

Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d₆.

-

NMR Validation:

-

Check the ratio of Boronic Acid (monomer) to Boroxine (trimer).

-

Correction: If boroxine is present, add a small amount of water or base during the coupling reaction to hydrolyze it back to the active acid species.

-

References

-

PubChem. Compound Summary: this compound (CAS 2121511-91-7). National Library of Medicine. Available at: [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid handling).

- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Source for DoM methodologies).

Sources

1H NMR spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Technical Analysis: H NMR Characterization of this compound

Executive Summary

-

Compound: this compound[1]

-

CAS: 2121511-91-7 (Isomer specific)

-

Molecular Formula:

[2][3][4] -

Key Spectral Features:

-

Spin System: Two aromatic protons (H4, H5) forming an ABX system (where X is

F), further complicated by the boronic acid quadrupole. -

Diagnostic Coupling: Strong

F- -

Solvent Dependency: DMSO-

is the required solvent to visualize the boronic acid hydroxyl protons and prevent anhydride (boroxine) formation.

-

Molecular Architecture & Spin System

To accurately interpret the spectrum, we must first map the magnetic environment of the protons relative to the substituents.

Structural Numbering

-

C1 (Ipso): Boronic Acid (

) -

C2: Methoxy (

) -

C3: Chlorine (

) -

C4: Proton (H4 )

-

C5: Proton (H5 )

-

C6: Fluorine (

)[1]

Coupling Logic

-

H5 (Position 5):

-

Ortho to Fluorine (C6): Expect large

coupling (8–12 Hz). -

Ortho to H4 (C4): Expect standard

coupling (7–9 Hz).

-

-

H4 (Position 4):

-

Meta to Fluorine (C6): Expect moderate

coupling (5–7 Hz). -

Ortho to H5 (C5): Expect standard

coupling (7–9 Hz).

-

Figure 1: Spin coupling network showing the dominant interactions defining the aromatic region.

Experimental Protocol

Standardization is critical for boronic acids due to their tendency to dehydrate into boroxines or undergo protodeboronation.

Sample Preparation[5]

-

Solvent Selection: Use DMSO-

(99.9% D).-

Why:

often leads to broad, invisible boronic acid peaks and promotes dehydration. DMSO forms a hydrogen-bonded complex with the

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Warning: High concentrations can induce boroxine trimerization, appearing as a second set of signals.

-

-

Temperature: 298 K (25°C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Interpretation (Predicted Data)

The following values are high-confidence predictions derived from substituent increment analysis of analogous fluorinated phenylboronic acids.

Summary Table

| Proton | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| B(OH) | 8.10 – 8.30 | Broad Singlet | 2H | N/A | Boronic Acid Hydroxyls |

| H4 | 7.35 – 7.55 | dd | 1H | Aromatic (Ortho to Cl) | |

| H5 | 6.90 – 7.10 | dd (or pseudo-t) | 1H | Aromatic (Ortho to F) | |

| OCH | 3.80 – 3.90 | Singlet | 3H | N/A | Methoxy Group |

Detailed Analysis

1. The Boronic Acid Region (

8.1 – 8.3 ppm)

-

Appearance: A broad singlet integrating to 2 protons.

-

Verification: Add a drop of

to the NMR tube and shake. If this peak disappears (due to deuterium exchange), it confirms the presence of the boronic acid moiety. -

Artifacts: If you see two peaks here or a very broad hump, the sample may be partially dehydrated to the boroxine.

2. The Aromatic Region (

6.9 – 7.6 ppm)

This region contains the most structural information. We expect two distinct signals corresponding to H4 and H5.

-

H5 (The Upfield Signal,

~7.0 ppm):-

Chemical Environment: H5 is ortho to Fluorine and para to the Methoxy group. The Methoxy group is a strong electron donor by resonance, which shields the para position, moving H5 upfield.

-

Splitting Pattern: Doublet of Doublets (dd).

-

The coupling to Fluorine (

) is large (~10 Hz). -

The coupling to H4 (

) is standard (~8.5 Hz). -

Visual Note: If

, this signal may appear as a pseudo-triplet with intensities 1:2:1.

-

-

-

H4 (The Downfield Signal,

~7.45 ppm):-

Chemical Environment: H4 is ortho to Chlorine and meta to the Methoxy group. Chlorine is electron-withdrawing (inductive), deshielding H4. Additionally, H4 is para to the Boronic acid, which is also electron-withdrawing.

-

Splitting Pattern: Doublet of Doublets (dd).

-

Coupling to H5 (

) is ~8.5 Hz.[5] -

Coupling to Fluorine (

) is smaller (~6 Hz). -

Visual Note: This will look like a clear "doublet of doublets" (four lines).

-

-

3. The Aliphatic Region (

3.8 – 3.9 ppm)[6]

-

Methoxy: A sharp singlet integrating to 3H.

-

Shift Logic: The standard position for aryl methoxy groups is 3.8 ppm. The presence of ortho-chlorine and ortho-boronic acid creates steric crowding, which may cause a slight downfield shift, but it will remain distinct from solvent peaks.

Quality Control & Troubleshooting

When analyzing your spectrum, look for these common issues specific to this molecule.

Protodeboronation (Major Impurity)

Boronic acids can lose the

-

Product: 2-Chloro-1-fluoro-3-methoxybenzene (also known as 2-chloro-3-fluoroanisole).

-

Spectral Sign:

-

Loss of the broad OH peak at 8.2 ppm.

-

Appearance of a new aromatic proton signal (H1) which would be a triplet of doublets or multiplet, integrating for an extra proton.

-

Boroxine Formation (Dehydration)

-

Cause: Drying the sample too rigorously or using non-dry solvents.

-

Spectral Sign: A second set of Methoxy and Aromatic signals appearing slightly shifted (usually < 0.1 ppm difference) from the main peaks.

-

Fix: Add a small amount of

or wet DMSO to hydrolyze the anhydride back to the free acid.

Figure 2: Diagnostic workflow for validating the integrity of the boronic acid sample.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Authoritative source for substituent increment rules).

-

Durka, K., et al. (2014). "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Journal of Molecular Structure, 1061, 160-165. Link (Validates

coupling constants in boronic acids). - Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for handling boronic acid stability and solvents).

Sources

- 1. m.nicebiochem.com [m.nicebiochem.com]

- 2. 1072945-77-7|2-Chloro-6-fluoro-3-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methacetin(51-66-1) 1H NMR spectrum [chemicalbook.com]

- 6. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Phenylboronic Acids

Abstract

Phenylboronic acids (PBAs) and their derivatives are foundational building blocks in modern organic synthesis, materials science, and notably, in drug development, where they serve as versatile pharmacophores and diagnostic agents.[1][2] A precise understanding of their electronic structure is paramount for predicting reactivity and biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive lens into the carbon framework of these molecules. However, the unique presence of the boron atom—a quadrupolar nucleus—introduces specific challenges and complexities to the acquisition and interpretation of 13C NMR spectra. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective 13C NMR analysis of substituted phenylboronic acids. We will delve into the fundamental principles governing their spectral characteristics, present a field-proven, self-validating experimental workflow, and explore the nuanced interpretation of spectral data, bridging theory with practical application.

Introduction: The Unique Challenge of the C–B Bond

The utility of substituted phenylboronic acids in fields like medicinal chemistry stems from their ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and as inhibitors for certain enzymes.[3][4] Characterizing the substitution pattern and electronic environment of the phenyl ring is critical, and 13C NMR is a primary tool for this purpose. Unlike typical organic molecules, the carbon atom directly attached to boron (the ipso-carbon, C1) presents a significant analytical hurdle.

Boron exists as two NMR-active isotopes: ¹¹B (I = 3/2, ~80% natural abundance) and ¹⁰B (I = 3, ~20% abundance). Both are quadrupolar nuclei, meaning they possess a non-spherical distribution of charge. This property leads to very efficient nuclear relaxation, a phenomenon known as quadrupolar relaxation.[5] This rapid relaxation of the boron nucleus significantly affects the attached C1 carbon, often causing its resonance signal to be broadened, sometimes to the point of being indistinguishable from the baseline noise.[5][6] Overcoming this challenge is central to the successful analysis of these compounds.

Fundamentals of the 13C NMR Spectrum of Phenylboronic Acids

The 13C NMR spectrum of a substituted phenylboronic acid is primarily defined by two factors: the electronic effect of the substituent and the influence of the boronic acid moiety, -B(OH)₂.

The Elusive ipso-Carbon (C1)

The C1 signal is the most informative yet most challenging to observe. Its chemical shift is highly sensitive to the electronic environment. However, due to the aforementioned quadrupolar relaxation, this peak is often broad and of low intensity.[5] In many routine experiments, it may not be detected at all.[6] Specialized experimental parameters, discussed in Section 3, are often necessary to reliably observe this signal.

Influence of Substituents on Aromatic Carbon Chemical Shifts

The substituent on the phenyl ring modulates the electron density at each carbon atom, causing predictable shifts in their resonance frequencies. This effect is most pronounced at the ortho (C2/C6), meta (C3/C5), and para (C4) positions.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density in the ring, particularly at the ortho and para positions. This increased shielding causes the corresponding carbon signals to shift upfield (to a lower ppm value).

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease electron density in the ring, again with the strongest effect at the ortho and para positions.[7] This deshielding results in a downfield shift of the carbon signals to a higher ppm value.

These trends provide a robust method for confirming the substitution pattern and understanding the electronic nature of the molecule. The following table summarizes typical chemical shift ranges and illustrates the effect of representative para-substituents.

| Carbon Position | Typical δ (ppm) Range[8][9] | Phenylboronic Acid (X=H)[10] | 4-Methoxyphenylboronic Acid (X=OCH₃) | 4-(Trifluoromethyl)phenylboronic Acid (X=CF₃)[1] |

| C1 (ipso) | 125 - 145 | ~134 (Broad or unobserved) | ~126 | ~137 |

| C2/C6 (ortho) | 128 - 140 | ~134.8 | ~136 | ~135 |

| C3/C5 (meta) | 125 - 130 | ~127.8 | ~113 | ~125 (quartet, J ≈ 4 Hz) |

| C4 (para) | 125 - 165 | ~131.7 | ~161 | ~131 (quartet, J ≈ 32 Hz) |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from representative sources.[1][10] |

A Self-Validating Experimental Workflow for Reliable Data Acquisition

Acquiring high-quality, reproducible 13C NMR data for phenylboronic acids requires careful attention to experimental design. The following protocol is designed to be a self-validating system, ensuring both accuracy and reliability.

Experimental Protocol: Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. DMSO-d₆ is often a good choice due to its high polarity and ability to disrupt intermolecular hydrogen bonding that can lead to oligomerization (e.g., formation of boroxines).[11] Acetone-d₆ and Methanol-d₄ are also common. Be aware that the solvent can influence chemical shifts through specific interactions.[12]

-

Concentration: Prepare a relatively concentrated sample (e.g., 20-50 mg in 0.6 mL of solvent). Higher concentrations improve the signal-to-noise ratio, which is crucial for detecting the broad C1 signal and other quaternary carbons.[13]

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

NMR Instrument Parameter Optimization:

-

Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments). A smaller flip angle reduces the risk of signal saturation, especially for carbons with long relaxation times.

-

Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 seconds. Quaternary carbons, including C1, often have long T₁ relaxation times. A short D1 will lead to saturation and a significant loss of signal intensity.[14] For truly quantitative results, a D1 of 5 times the longest T₁ is required.

-

Acquisition Time (AT): Set AT to 2-3 seconds to ensure good digital resolution.

-

Number of Scans (NS): A higher number of scans is essential to improve the signal-to-noise ratio for the low-abundance ¹³C isotope and to detect weak signals. Start with a minimum of 1024 scans and increase as needed, often to several thousand for dilute samples or to clearly resolve the C1 signal.

-

Temperature: Run the experiment at a constant, controlled temperature (e.g., 298 K).

-

-

Data Processing and Validation:

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[15] This internal reference ensures spectral accuracy.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction and verify its quality.

-

Validation Check: Confirm the presence of all expected carbon signals based on the molecular symmetry.[16] If a quaternary carbon is missing, especially C1, consider re-running the experiment with an even longer relaxation delay (D1 = 10-20 s) and a greater number of scans.

-

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Influence of substituents on aromatic 13C chemical shifts.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of substituted phenylboronic acids. While the quadrupolar nature of the boron nucleus presents a distinct challenge, particularly for the observation of the ipso-carbon, these difficulties can be systematically overcome. By employing a robust experimental workflow with optimized acquisition parameters—most notably a long relaxation delay—and by understanding the predictable electronic effects of substituents, researchers can reliably obtain high-quality spectra. This data provides crucial insights into the molecular framework, confirming substitution patterns and informing the design of new molecules for applications ranging from catalysis to cutting-edge drug development.

References

-

Adamczyk-Woźniak, A., et al. (2020). Three isomers of (trifluoromethoxy)phenylboronic acids were studied... ResearchGate. Available at: [Link]

-

Sporzyński, A., et al. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Lin, H-Y., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Terskikh, V. V., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ACS Publications. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

Thiem, J., & Meyer, B. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Available at: [Link]

-

Deshayes, S., et al. (2014). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

-

da Silva, F. V., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

-

N/A. (n.d.). 202636 PDFs | Review articles in 13C-NMR. ResearchGate. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. PubMed. Available at: [Link]

-

Debiais, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available at: [Link]

-

N/A. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Kern, M. (2023). Lifting the curtain of undesired solvent signals. Magritek. Available at: [Link]

-

Springsteen, G., & Wang, B. (2001). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

-

Wi, S., et al. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. RSC Publishing. Available at: [Link]

-

Singh, A., et al. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Zenodo. Available at: [Link]

-

Deshayes, S., et al. (2014). Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. Available at: [Link]

-

N/A. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

N/A. (n.d.). NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Organic Chemistry Data. Available at: [Link]

-

N/A. (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]

-

Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Zens, T. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

-

Sharma, R., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]

-

Dunning, J. E., & Wagner, E. L. (1971). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a... IJN. Available at: [Link]

-

Gajda, R., & Głodowska, M. (2022). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. cup.lmu.de [cup.lmu.de]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

- 10. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Mass Spectrometry of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

This technical guide details the mass spectrometry (MS) characterization of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid , a highly functionalized organoboron building block. It addresses the specific challenges of ionizing halogenated boronic acids, interpreting complex isotope patterns, and mitigating common artifacts like boroxine formation and protodeboronation.

Executive Summary

This compound (C₇H₇BClFO₃) presents unique analytical challenges due to its 2,6-disubstituted scaffold. The flanking methoxy and fluoro groups create steric hindrance around the boron center, influencing both ionization efficiency and stability. This guide prioritizes Negative Mode Electrospray Ionization (ESI-) as the gold standard for detection, while warning against solvent-induced artifacts common in alcoholic media.

Physicochemical Identity & Isotope Forensics

Before analysis, the theoretical mass spectrum must be modeled to distinguish the analyte from background noise. The presence of both Boron and Chlorine creates a distinct "fingerprint."

Molecular Specifications

| Property | Value | Notes |

| Formula | C₇H₇BClFO₃ | Boronic acid form (free acid) |

| Monoisotopic Mass | 204.0161 Da | Based on ¹¹B, ³⁵Cl |

| Exact Mass (¹⁰B) | 203.0197 Da | Significant M-1 peak (~25% of base) |

| Exact Mass (³⁷Cl) | 206.0131 Da | Significant M+2 peak (~32% of base) |

| pKa (Boronic Acid) | ~7.5 - 8.5 | Lowered by electron-withdrawing F and Cl |

Isotope Pattern Recognition

Unlike standard organic molecules, this compound exhibits a multi-peak cluster due to the interplay of Boron (¹⁰B/¹¹B) and Chlorine (³⁵Cl/³⁷Cl).

-

M (204.0): Base peak (¹¹B, ³⁵Cl).

-

M-1 (203.0): ~25% relative abundance (¹⁰B, ³⁵Cl).

-

M+2 (206.0): ~33% relative abundance (¹¹B, ³⁷Cl).

-

M+1 (205.0): Low abundance (¹³C contributions).

Analyst Note: If the observed pattern lacks the M-1 shoulder, the boron moiety may have been lost (protodeboronation) prior to detection.

Sample Preparation & Ionization Strategy

Solvent Selection: The Methanol Trap

Critical Warning: Boronic acids readily form cyclic boronate esters with alcohols.

-

Avoid: Methanol (MeOH) as the primary solvent. It forms methyl esters [Ar-B(OMe)₂], shifting the mass by +14 or +28 Da.

-

Recommended: Acetonitrile (MeCN) / Water (H₂O) mixtures.

-

Modifier: 0.1% Formic acid (for Positive mode) or 5-10 mM Ammonium Formate/Acetate (for Negative mode).

Ionization Mode: ESI(-) Preference

Boronic acids are Lewis acids. They ionize most efficiently in Negative Mode (ESI-) by capturing a Lewis base (like OH⁻ or F⁻) or by deprotonation.

-

Target Species:

-

[M-H]⁻ (m/z 203.0): Deprotonated species (Ar-BO₂H⁻).

-

[M+HCOO]⁻ (m/z 249.0): Formate adduct (if ammonium formate is used).

-

[2M-H₂O-H]⁻ (m/z 389.0): Dimer formation (common at high concentrations).

-

Fragmentation Mechanisms (MS/MS)

The fragmentation of this compound is driven by the stability of the boronate group and the lability of the methoxy ether.

Primary Pathway: Dehydration (Boroxine Formation)

In the source or collision cell, boronic acids lose water to form boroxines (anhydrides).

-

Transition: m/z 203 → m/z 185 (Loss of H₂O).

-

Mechanistic Insight: This is often thermal rather than collision-induced.

Secondary Pathway: Protodeboronation

The 2,6-substitution pattern (F and OMe) exerts steric pressure, making the C-B bond susceptible to cleavage.

-

Transition: m/z 203 → m/z 159/160 (Loss of BOH/BO₂).

-

Result: Formation of the 3-chloro-6-fluoro-2-methoxyphenyl anion.

Tertiary Pathway: Radical Losses

-

Methoxy Loss: Loss of •CH₃ (15 Da) from the methoxy group to form a phenoxide radical anion.

Visualized Pathway (Graphviz)

Caption: Proposed ESI(-) fragmentation pathway for this compound showing dehydration and deboronation channels.

Experimental Protocol (Standard Operating Procedure)

LC-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~7).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL (Concentration: 10 µg/mL).

Source Settings (Generic ESI)

-

Polarity: Negative (-).

-

Capillary Voltage: 2500 - 3000 V (Lower voltage prevents discharge).

-

Gas Temp: 300°C.

-

Fragmentor Voltage: 70-100 V (Keep low to prevent in-source deboronation).

Step-by-Step Workflow

-

Stock Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Not Methanol).

-

Dilution: Dilute to 10 µg/mL using 50:50 Water:MeCN (with Ammonium Acetate).

-

Infusion Check: Perform direct infusion to verify the [M-H]⁻ peak at m/z 203.0.

-

Isotope Verification: Confirm the presence of the ³⁷Cl peak at m/z 206.0 (~33% height of 203.0).

-

LC Run: Inject onto column to check purity and ensure no hydrolysis products (e.g., phenol derivatives) are present.

Quality Control & Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| Signal at M+14 (218 Da) | Methyl Esterification | Switch solvent from Methanol to Acetonitrile. |

| Dominant Peak at m/z 159 | In-Source Fragmentation | Reduce Fragmentor/Cone Voltage; Lower Source Temp. |

| Low Sensitivity | Poor Ionization | Add Ammonium Acetate/Fluoride to mobile phase to assist adduct formation. |

| Broad Peak Shape | Column Interaction | Boronic acids can interact with silanols. Use a high-quality end-capped column. |

References

-

Wang, L., et al. (2013).[1] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal.[2] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Isomer Analog). [Link]

-

Advion. (2024). Mass Spectrometry of Boronic Acids: Artifacts and Solutions. [Link]

-

RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens (Discussion on boroxine artifacts). [Link]

Sources

FT-IR spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Introduction

This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the development of new pharmaceutical agents and complex organic materials. Given its role as a critical building block, ensuring the structural integrity and purity of this compound is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the , correlating its structural features with the expected absorption bands.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound comprises a polysubstituted benzene ring with a boronic acid group [-B(OH)₂], a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom. Each of these functional groups gives rise to characteristic vibrational modes in the infrared spectrum.

The primary vibrational modes anticipated are:

-

O-H stretching from the boronic acid's hydroxyl groups.

-

C-H stretching from the aromatic ring and the methoxy group.

-

C=C stretching within the aromatic ring.

-

B-O stretching of the boronic acid moiety.

-

C-O stretching from the methoxy group.

-

C-F and C-Cl stretching .

-

Various bending vibrations that contribute to the unique fingerprint region of the spectrum.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality , which is a solid at room temperature, can be reliably obtained using the following protocol. This methodology ensures reproducibility and accuracy.

Sample Preparation: Attenuated Total Reflectance (ATR)

The Attenuated Total Reflectance (ATR) technique is the preferred method for this type of solid sample due to its simplicity and the minimal sample preparation required.

-

Crystal Cleaning: Before sample analysis, the ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic absorptions of the crystal.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface, which is essential for obtaining a strong signal.

Instrumentation and Data Acquisition

A modern FT-IR spectrometer, such as a Bruker Tensor 27 or similar, is suitable for this analysis.[1]

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Detector: Deuterated Triglycine Sulfate (DTGS).

The following diagram illustrates the general workflow for FT-IR spectral acquisition and analysis.

FT-IR Spectrum Interpretation and Discussion

The can be divided into several key regions, each providing specific structural information. The following table summarizes the expected absorption bands and their assignments based on established vibrational frequencies for the constituent functional groups.

Table 1: Summary of Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3550–3200 | Strong, Broad | O-H stretching (hydrogen-bonded) | Boronic Acid [-B(OH)₂] |

| 3100–3000 | Medium to Weak | Aromatic C-H stretching | Aromatic Ring |

| 2950–2850 | Medium | Aliphatic C-H stretching | Methoxy Group (-OCH₃) |

| 1600–1585, 1500-1400 | Medium | C=C in-ring stretching | Aromatic Ring |

| ~1350 | Strong | B-O stretching | Boronic Acid [-B(OH)₂] |

| 1250–1200 | Strong | Asymmetric C-O-C stretching | Aryl-alkyl ether |

| 1100–1000 | Strong | C-F stretching | Fluoro-aromatic |

| 850–550 | Medium to Strong | C-Cl stretching | Chloro-aromatic |

| 900-675 | Strong | Aromatic C-H out-of-plane bending | Aromatic Ring |

Detailed Analysis of Spectral Regions

-

Hydroxyl (O-H) Region (3550–3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band corresponding to the O-H stretching vibrations of the two hydroxyl groups on the boron atom.[2] The significant broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the boronic acid molecules in the solid state.

-

C-H Stretching Region (3100–2850 cm⁻¹): This region contains absorptions from two types of C-H bonds. Weaker to medium intensity peaks are expected between 3100 and 3000 cm⁻¹, which are characteristic of C-H stretching in the aromatic ring.[3] Just below 3000 cm⁻¹, sharper, medium intensity peaks should appear, corresponding to the symmetric and asymmetric C-H stretching of the methyl group in the -OCH₃ substituent.[4]

-

Fingerprint Region (<1600 cm⁻¹): This complex region contains a wealth of structural information.

-

Aromatic C=C Stretching: A series of medium-intensity bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C bond stretching vibrations within the phenyl ring.[3]

-

B-O Stretching: A strong absorption band, typically found around 1350 cm⁻¹, is assigned to the B-O single bond stretching vibration, a key indicator of the boronic acid group.[5][6]

-

C-O Stretching: The C-O stretching of the aryl-alkyl ether (methoxy group) results in a strong band, usually in the 1250–1200 cm⁻¹ range.[7]

-

C-F and C-Cl Stretching: The C-F stretching vibration gives rise to a strong absorption in the 1100–1000 cm⁻¹ range.[8] The C-Cl stretch is expected at a lower frequency, typically in the 850–550 cm⁻¹ region.[3][9]

-

Aromatic C-H Bending: Strong absorptions between 900 and 675 cm⁻¹ are attributed to the out-of-plane ("oop") bending of the aromatic C-H bonds, the pattern of which can sometimes provide information about the substitution pattern on the ring.[3]

-

The following diagram visually correlates the functional groups of the molecule with their characteristic IR absorption regions.

Conclusion

The provides a definitive confirmation of its molecular structure. The presence of a broad O-H stretch, distinct aromatic and aliphatic C-H stretches, and characteristic absorptions for B-O, C-O, C-F, and C-Cl bonds in the fingerprint region collectively validate the compound's identity. As a quality control tool, FT-IR spectroscopy can be effectively employed to verify the presence of these key functional groups and to assess the purity of the material, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

-

Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]

-

MDPI. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

-

AIP Publishing. (2022, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2021, December 3). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. instanano.com [instanano.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. mdpi.com [mdpi.com]

- 6. Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Technical Guide: Solubility Profile of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

This guide details the solubility profile, solvent compatibility, and handling protocols for 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7). It is designed for researchers optimizing Suzuki-Miyaura cross-couplings or developing purification workflows for pharmaceutical intermediates.

Executive Summary

This compound is a highly functionalized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry. Its solubility behavior is governed by the interplay between its lipophilic tetra-substituted benzene core and the hydrophilic, hydrogen-bond-donating boronic acid moiety.

Key Solubility Characteristics:

-

Primary Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF) and ethers (THF, 1,2-Dimethoxyethane).

-

Process Solvents (Moderate Solubility): Esters (Ethyl Acetate) and chlorinated solvents (DCM).

-

Antisolvents (Low Solubility): Aliphatic hydrocarbons (Hexane, Pentane) and acidic water.

-

Critical Constraint: The compound is prone to protodeboronation and boroxine (anhydride) formation in specific solvent environments, requiring strict temperature and pH control.

Physicochemical Profile & Structural Analysis

Understanding the molecule's structure is the first step to predicting its behavior in solution.

| Property | Detail | Implication for Solubility |

| Structure | Tetra-substituted benzene | High steric hindrance around the boron center (flanked by -OMe and -F). This disrupts crystal packing, potentially enhancing solubility compared to planar analogs. |

| Electronic State | Electron-deficient ring (F, Cl withdrawing) | Increased acidity of the boronic acid protons. Soluble in basic aqueous media (as boronate anion) but insoluble in acidic water. |

| H-Bonding | Donor (B-OH) & Acceptor (-OMe, -F) | Forms strong dimers/trimers in non-polar solvents; dissociates in polar H-bond accepting solvents (DMSO). |

| Lipophilicity | Moderate LogP (Est. 2.0–2.[1]5) | Good affinity for organic layers (EtOAc, DCM) during aqueous workups. |

Solvent Compatibility Matrix

This matrix categorizes solvents based on their utility for reaction, purification, and analysis of this specific boronic acid.

Class A: High Solubility (Reaction Media)

Best for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

-

DMSO (Dimethyl sulfoxide): The gold standard for stock solutions. Disrupts intermolecular boronic acid hydrogen bonding.

-

Caution: Difficult to remove; can accelerate protodeboronation at high temperatures (>100°C).

-

-

THF (Tetrahydrofuran): Excellent solubility. Standard solvent for Suzuki couplings and lithiation reactions used to synthesize this compound.

-

DMF (Dimethylformamide): Similar to DMSO but easier to remove during workup (water wash).

-

Methanol/Ethanol: High solubility, but not recommended for storage . Boronic acids rapidly form boronate esters with alcohols (e.g., dimethyl boronate), changing the species in solution.

Class B: Moderate Solubility (Extraction & Workup)

Used for isolating the compound from reaction mixtures.

-

Ethyl Acetate (EtOAc): The preferred solvent for liquid-liquid extraction. Solubilizes the neutral boronic acid efficiently while rejecting inorganic salts.

-

DCM (Dichloromethane): Good solubility, but less effective than EtOAc for extracting from aqueous phases due to emulsion risks.

-

Acetone: Good solubility, often used for recrystallization in mixed solvent systems.

Class C: Low Solubility (Antisolvents)

Used to precipitate the compound or wash away impurities.

-

Water (Acidic/Neutral): The compound is largely insoluble in water at pH < 7. This allows for precipitation by acidifying a basic reaction mixture (e.g., with dilute HCl).

-

Hexane / Heptane: Used to induce crystallization from EtOAc or THF solutions.

-

Diethyl Ether: Moderate to low solubility; often used to wash the solid filter cake.

Experimental Protocols

As specific quantitative data for this CAS is often proprietary, use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Gravimetric Solubility Determination

Purpose: To define the saturation limit (mg/mL) in a candidate solvent.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up aggregates.

-

Observation: Continue addition until a clear solution is obtained (no visible particulates).

-

Calculation:

-

Validation: Cool the solution to 4°C for 2 hours. If precipitate forms, the room temperature solubility is close to saturation.

Protocol B: Recrystallization (Purification)

Purpose: To purify the compound using solubility differentials.

-

Dissolution: Dissolve crude material in minimal warm Ethyl Acetate (approx. 40-50°C).

-

Filtration: Filter while warm to remove insoluble inorganic salts (borate salts).

-

Antisolvent Addition: Slowly add Hexane (or Heptane) dropwise to the warm filtrate until slight turbidity persists.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the resulting solids and wash with cold Hexane/EtOAc (9:1).

Visualization: Decision Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.

Caption: Decision matrix for selecting solvents based on experimental intent (Reaction, Purification, or Analysis).

Diagram 2: Solubility Determination Workflow

A step-by-step logic for measuring solubility while accounting for boroxine formation.